molecular formula C15H16FN B12827560 4-Ethyl-N-(4-fluorobenzyl)aniline

4-Ethyl-N-(4-fluorobenzyl)aniline

Cat. No.: B12827560
M. Wt: 229.29 g/mol
InChI Key: RHIGPGNSIIYTMU-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C15H16FN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-fluorobenzyl group, and an ethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(4-fluorobenzyl)aniline typically involves the reaction of 4-fluorobenzyl chloride with 4-ethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-N-(4-fluorobenzyl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-fluorobenzyl)aniline
  • 4-Ethyl-N-(4-chlorobenzyl)aniline
  • 4-Ethyl-N-(4-bromobenzyl)aniline

Uniqueness

4-Ethyl-N-(4-fluorobenzyl)aniline is unique due to the presence of both the ethyl and fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity compared to its analogs .

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

4-ethyl-N-[(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C15H16FN/c1-2-12-5-9-15(10-6-12)17-11-13-3-7-14(16)8-4-13/h3-10,17H,2,11H2,1H3

InChI Key

RHIGPGNSIIYTMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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